
2-Azidoethyl methanesulfonate
概述
描述
2-Azidoethyl methanesulfonate is an organic compound with the molecular formula C₃H₇N₃O₃SThe compound consists of a methanesulfonate group attached to an ethyl chain, which is further connected to an azide group . This unique structure makes it a valuable reagent in organic synthesis and biochemical research.
准备方法
Synthetic Routes and Reaction Conditions: 2-Azidoethyl methanesulfonate can be synthesized through a reaction involving 2-azidoethanol and methanesulfonyl chloride. Here are two common synthetic routes:
-
First Method:
Reactants: 2-azidoethanol (1.00 g, 11.49 mmol), triethylamine (2.418 mL, 17.24 mmol), mesyl chloride (1.328 mL, 17.24 mmol), tetrahydrofuran (25 mL), sodium bicarbonate (50 mL), dichloromethane (70 mL).
Procedure: The reaction is initiated by adding mesyl chloride to a solution of 2-azidoethanol and triethylamine in tetrahydrofuran at 0°C. The mixture is then allowed to warm to room temperature and stirred for 3 hours. The reaction mixture is washed with sodium bicarbonate and dried over sodium sulfate.
-
Second Method:
Reactants: Methanesulfonyl chloride (5.7 g), 2-azidoethanol (4.3 g), triethylamine (5.0 g), methylene chloride (20 mL + 80 mL).
Procedure: Methanesulfonyl chloride is added dropwise to a stirred solution of 2-azidoethanol and triethylamine in methylene chloride.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the above synthetic routes can be scaled up for industrial applications, ensuring proper safety and handling protocols due to the reactive nature of the compound.
化学反应分析
2-Azidoethyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition Reactions: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like triphenylphosphine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide in polar aprotic solvents.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Triphenylphosphine in tetrahydrofuran.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
科学研究应用
2-Azidoethyl methanesulfonate has several applications in scientific research:
Bioconjugation: Used for the modification of biomolecules such as proteins and nucleic acids.
Drug Development: Investigated for its potential use in drug delivery systems.
Organic Synthesis: Employed in the synthesis of heterocycles and other complex organic molecules
作用机制
The mechanism of action of 2-azidoethyl methanesulfonate involves its reactivity as an alkylating agent. The methanesulfonate ester undergoes fission, releasing the azide group, which can then participate in various chemical reactions. The azide group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that can alter their function .
相似化合物的比较
2-Azidoethyl methanesulfonate can be compared with other azido compounds and methanesulfonate esters:
Similar Compounds:
Uniqueness: this compound’s combination of the azide and methanesulfonate groups makes it uniquely reactive and versatile for various applications in organic synthesis and biochemical research .
属性
IUPAC Name |
2-azidoethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O3S/c1-10(7,8)9-3-2-5-6-4/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWGFZSRLNWBEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

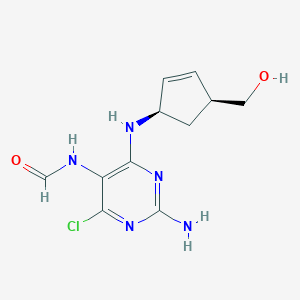
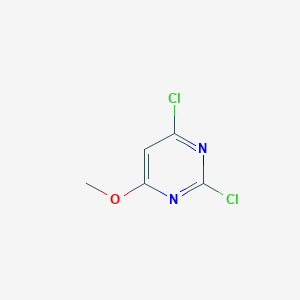
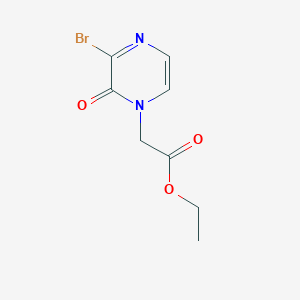
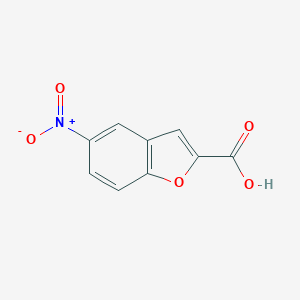
![(1R)-1-((4R,4aR,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)ethane-1,2-diol](/img/structure/B105717.png)
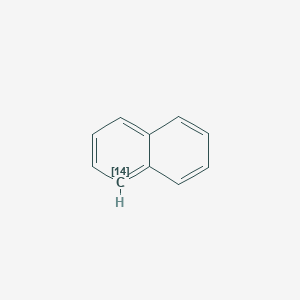
![(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B105721.png)
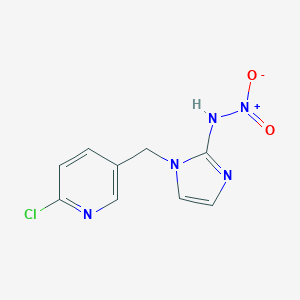
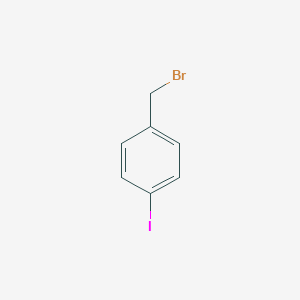
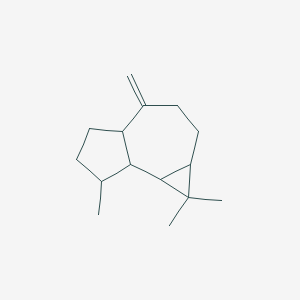
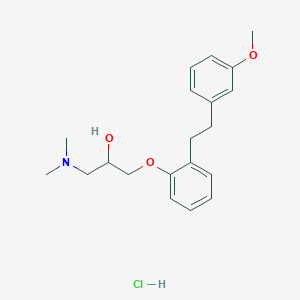
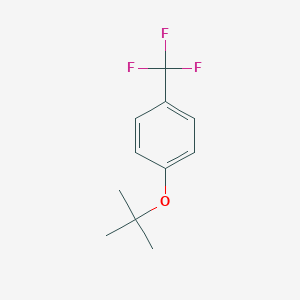
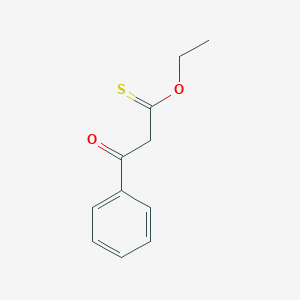
![2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B105741.png)
